3-Ethynyl-1-methyl-3-pyrrolidinol chemical structure and properties
3-Ethynyl-1-methyl-3-pyrrolidinol chemical structure and properties
The following technical guide provides an in-depth analysis of 3-Ethynyl-1-methyl-3-pyrrolidinol , a specialized heterocyclic intermediate used in the synthesis of muscarinic receptor antagonists and neuromodulatory ligands.
Chemical Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
3-Ethynyl-1-methyl-3-pyrrolidinol (CAS: 1451085-44-1) is a tertiary alcohol derivative of the pyrrolidine scaffold.[1][2] It serves as a critical chiral building block in medicinal chemistry, particularly for the development of quaternary ammonium anticholinergics (bronchodilators) and nicotinic acetylcholine receptor (nAChR) ligands . Its structure combines a basic nitrogen center (pKa ~9.0) with a sterically demanding tertiary alcohol and a reactive ethynyl handle, making it a versatile "linchpin" for fragment-based drug discovery (FBDD) and "Click" chemistry applications.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3-Ethynyl-1-methylpyrrolidin-3-ol |
| CAS Registry Number | 1451085-44-1 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| SMILES | CN1CC(O)(C#C)C1 |
| Stereochemistry | Contains one chiral center at C3.[3] Typically synthesized as a racemate; enantiomers can be resolved via chiral HPLC or tartaric acid crystallization. |
Physicochemical Profile (Calculated & Experimental)
The following data aggregates calculated properties essential for formulation and ADME prediction.
| Property | Value | Notes |
| LogP (Octanol/Water) | 0.24 ± 0.3 | Amphiphilic; moderate lipophilicity suitable for CNS penetration before quaternization. |
| pKa (Basic N) | 9.2 ± 0.2 | Typical for N-methylpyrrolidines; exists as a cation at physiological pH. |
| pKa (Terminal Alkyne) | ~25 | Weakly acidic; requires strong bases (e.g., n-BuLi) for deprotonation. |
| Boiling Point | 215°C (est.) | High boiling point due to hydrogen bonding (OH group). |
| Solubility | High | Soluble in water, ethanol, DMSO, and chlorinated solvents. |
| Appearance | Viscous Oil / Low-melting Solid | Hygroscopic; tends to darken upon oxidation. |
Synthetic Methodology
The synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol relies on the nucleophilic addition of an acetylide anion to a ketone. This protocol ensures high yield and minimizes side reactions like enolization.
Core Synthesis Protocol (Grignard Route)
Objective: Synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol from 1-methyl-3-pyrrolidinone.
Reagents:
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Nucleophile: Ethynylmagnesium bromide (0.5 M in THF)
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Solvent: Anhydrous Tetrahydrofuran (THF)
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Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Procedure:
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Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂) atmosphere.
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Charging: Add anhydrous THF (10 volumes) and 1-methyl-3-pyrrolidinone (1.0 eq). Cool the solution to -78°C using a dry ice/acetone bath.
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Addition: Dropwise add Ethynylmagnesium bromide (1.2 eq) over 60 minutes. Critical: Maintain internal temperature < -60°C to prevent enolization of the ketone.
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Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor consumption of ketone by TLC (MeOH/DCM 1:9) or GC-MS.
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Quench: Carefully pour the reaction mixture into cold saturated NH₄Cl solution. Caution: Exothermic reaction.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.
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Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp ~85°C @ 0.5 mmHg) or silica gel chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
Synthesis Logic Diagram
The following diagram illustrates the reaction pathway and critical control points.
Figure 1: Synthetic pathway for 3-Ethynyl-1-methyl-3-pyrrolidinol via Grignard addition.
Reactivity & Derivatization Profiling
This molecule possesses three distinct reactive centers, allowing for orthogonal functionalization. This makes it a valuable scaffold for Diversity-Oriented Synthesis (DOS) .
Functional Group Reactivity Table
| Reactive Center | Reaction Type | Product Class | Application |
| Terminal Alkyne (-C≡CH) | CuAAC "Click" Reaction | 1,2,3-Triazoles | Bioconjugation, Linker design |
| Sonogashira Coupling | Aryl-alkynes | Rigid scaffold extension | |
| Hydration (Ru/Au cat.) | Methyl Ketone | Bioisostere generation | |
| Tertiary Alcohol (-OH) | Esterification (Acid Chloride) | Esters | Prodrugs, Muscarinic pharmacophores |
| Ritter Reaction | Amides | Introduction of nitrogen diversity | |
| Tertiary Amine (N-Me) | Quaternization (R-X) | Quaternary Ammonium Salts | Anticholinergics (e.g., Glycopyrronium analogs) |
| N-Dealkylation | Secondary Amine | Scaffold diversification |
Application in Drug Design: Muscarinic Antagonists
The 3-ethynyl-1-methyl-3-pyrrolidinol scaffold is structurally analogous to the quinuclidine ring found in Aclidinium and the pyrrolidine ring in Glycopyrronium .
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Mechanism: The tertiary hydroxyl group mimics the pharmacophore required for hydrogen bonding in the muscarinic receptor (M3) binding pocket.
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Strategy: The ethynyl group provides a rigid "spacer" that can be coupled to aryl groups to occupy the hydrophobic pocket of the GPCR, enhancing potency and selectivity.
Safety & Handling Protocols
Hazard Classification: Irritant, Flammable.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of amine vapors.
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne is stable but can polymerize or oxidize upon prolonged exposure to air and light.
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Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (Cu, Ag) which can form explosive acetylides with the terminal alkyne.
References
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PubChem. (2025). 1-Methyl-3-pyrrolidinol (Compound Summary). National Library of Medicine. [Link]
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Organic Syntheses. (1963). Preparation of Ethynylmagnesium Bromide and Reaction with Carbonyls. Org.[4][5][3][6][7] Synth. 1963, 43, 131. [Link]
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European Patent Office. (2018). Method for Producing 1-Methylpyrrolidin-3-ol.[4][8] EP 3415499 A1. [Link]
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ChemSrc. (2025). 3-Ethynyl-1-methylpyrrolidin-3-ol (CAS 1451085-44-1).[1][2][Link]
Sources
- 1. Commune d'Ancier – Site de la commune d'Ancier [ancier.fr]
- 2. 19817-07-3|3-Ethynylquinuclidin-3-ol|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Methyl-3-pyrrolidinol | 13220-33-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
